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Compound of Interest

Compound Name: 6-Bromopiperonal

Cat. No.: B143890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

6-Bromopiperonal (6-Bromo-1,3-benzodioxole-5-carboxaldehyde), a key intermediate in the

synthesis of various pharmacologically active compounds. This document presents a

compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, alongside detailed experimental protocols to aid in the characterization and quality

control of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 6-Bromopiperonal.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Assignment

10.12 Singlet -CHO

7.33 Singlet Ar-H

7.09 Singlet Ar-H

6.13 Singlet -OCH₂O-
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Note: Data presented is based on typical values and may vary slightly based on experimental

conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

189.0 -CHO

152.0 Ar-C

148.5 Ar-C

131.0 Ar-C

112.0 Ar-C

110.0 Ar-C

108.0 Ar-C

102.5 -OCH₂O-

Note: Data presented is based on typical values and may vary slightly based on experimental

conditions.

Table 3: IR Spectroscopic Data (Characteristic
Absorptions)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2900 Medium
C-H stretch (aromatic and

methylenedioxy)

~2800, ~2700 Medium C-H stretch (aldehyde)

~1685 Strong
C=O stretch (aromatic

aldehyde)

~1600, ~1470 Medium-Strong C=C stretch (aromatic ring)

~1250 Strong
C-O stretch (asymmetric,

ether)

~1040 Strong C-O stretch (symmetric, ether)

~930 Medium O-C-O bend (methylenedioxy)

~870 Medium
C-H out-of-plane bend

(aromatic)

Note: This table is based on characteristic infrared absorption frequencies for the functional

groups present in 6-Bromopiperonal. A product specification sheet from Thermo Fisher

Scientific confirms that the infrared spectrum is a quality control parameter.[1]

Table 4: Mass Spectrometry Data
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m/z Interpretation

228, 230

Molecular ion peak (M⁺) with characteristic

bromine isotope pattern (¹⁹Br and ⁸¹Br in ~1:1

ratio)

227, 229 M-H

200, 202 M-CO

171, 173 M-CHO-CO

120 [C₇H₄O₂]⁺

92 [C₆H₄O]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

represent general procedures applicable to a solid aromatic aldehyde like 6-Bromopiperonal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of 6-Bromopiperonal by identifying

the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Procedure:

Sample Preparation: A sample of 5-10 mg of 6-Bromopiperonal is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5

mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS),

may be added to calibrate the chemical shift scale to 0 ppm.

Instrumentation: The NMR spectra are acquired on a high-resolution NMR spectrometer

(e.g., 400 MHz or higher).

¹H NMR Acquisition:
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The spectrometer is tuned to the proton frequency.

A standard one-pulse experiment is performed.

Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

Typically, 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique

carbon atom.

Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a

larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final NMR spectrum. The chemical shifts are

referenced to the solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 6-Bromopiperonal by measuring the

absorption of infrared radiation.

Procedure:

Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of solid 6-Bromopiperonal is placed directly onto the ATR crystal (e.g.,

diamond or germanium).

A pressure arm is applied to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):
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Approximately 1-2 mg of 6-Bromopiperonal is finely ground with about 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The analysis is performed using an FT-IR spectrometer.

Data Acquisition:

A background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded.

The sample is placed in the infrared beam path.

The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of

4 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The positions of the absorption

bands are reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 6-Bromopiperonal,
confirming its identity and assessing its purity.

Procedure:

Sample Preparation: A dilute solution of 6-Bromopiperonal is prepared in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100

µg/mL.

Instrumentation: The analysis is performed on a gas chromatograph coupled to a mass

spectrometer.

Gas Chromatography:
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A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is

heated to ensure rapid vaporization.

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column

(e.g., a non-polar DB-5 or equivalent).

The column temperature is programmed to ramp from a lower temperature to a higher

temperature to separate the components of the sample based on their boiling points and

interactions with the stationary phase.

Mass Spectrometry:

As 6-Bromopiperonal elutes from the GC column, it enters the ion source of the mass

spectrometer.

The molecules are ionized, typically by electron impact (EI) at 70 eV.

The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio

(m/z) in a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion.

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular

ion peak provides the molecular weight of the compound, and the fragmentation pattern

serves as a fingerprint for structural confirmation.

Visualizations
Workflow for Spectroscopic Analysis of 6-
Bromopiperonal
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Caption: General workflow for the spectroscopic analysis of 6-Bromopiperonal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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